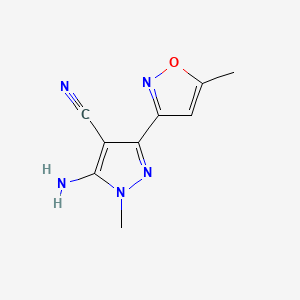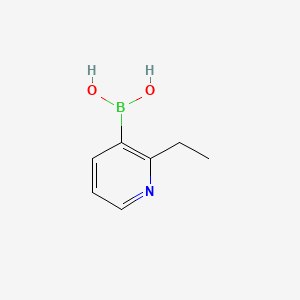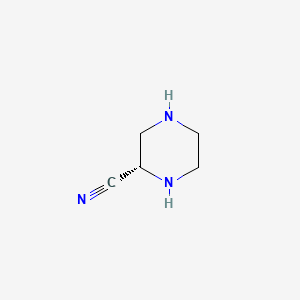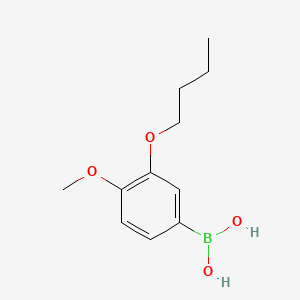![molecular formula C9H13F3O3 B578070 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1248081-37-9](/img/structure/B578070.png)
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
概要
説明
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol (TFMD) is an important organic molecule with a wide range of applications in the chemical and pharmaceutical industries. It is a highly versatile compound, with a range of properties that make it a useful tool in research and development. In
科学的研究の応用
Synthetic Intermediate
"8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol" serves as a bifunctional synthetic intermediate in synthesizing a wide range of organic chemicals. Its utility is highlighted in the production of pharmaceutical intermediates, liquid crystals, and insecticides. A study elaborates on its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, optimizing the reaction conditions to improve yield and reduce reaction time significantly, demonstrating its efficiency as an intermediate (Zhang Feng-bao, 2006).
Antitubercular Drug Candidate
A structural study of a compound related to "8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol" as an antitubercular drug candidate reveals insights into its potential medical applications. The study focuses on its crystallization and variable temperature NMR measurements, contributing to the understanding of its pharmacological properties and reinforcing its significance in drug development (A. Richter et al., 2022).
Potential Biolubricant
Research on novel compounds derived from "8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol" suggests their potential as biolubricants. These compounds, synthesized through a sonochemical method, exhibit promising physicochemical properties, indicating their viability as sustainable lubricant options. This application underscores the compound's versatility and its contribution to environmentally friendly technologies (Y. S. Kurniawan et al., 2017).
Nonlinear Optical Material
The compound "8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA)," closely related to "8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol," has been identified as a new organic material for nonlinear optical devices. Its single crystal growth, characterization, and demonstration of second harmonic generation highlight its potential in developing frequency doublers for laser diodes in the blue region, showcasing the compound's application in advanced optical technologies (K. Kagawa et al., 1994).
特性
IUPAC Name |
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSSOKYNTBRSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(F)(F)F)O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


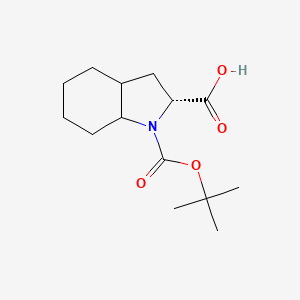
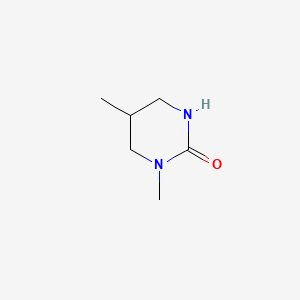
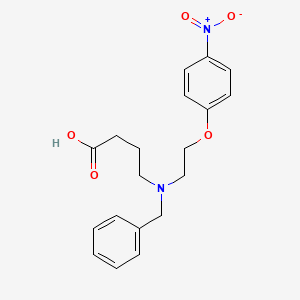
![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)
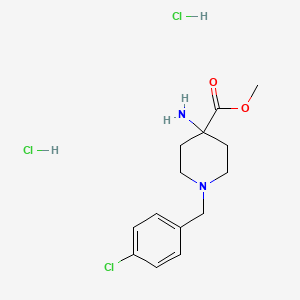
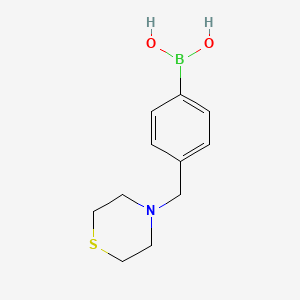
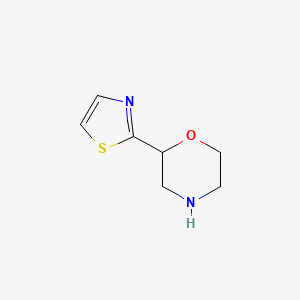
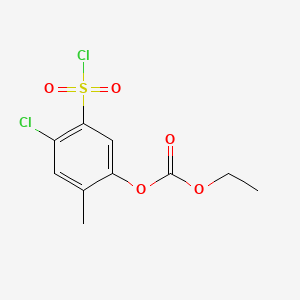
![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)
![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)
